N-(1-(1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)isonicotinamide
Description
N-(1-(1-(4-Chlorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)isonicotinamide is a synthetic small molecule featuring a hybrid structure combining a piperidine core, a 1,2,3-triazole ring, and an isonicotinamide moiety. The compound is characterized by:
- A piperidin-4-yl group linked to a 1,2,3-triazole-4-carbonyl unit.
Triazole-piperidine hybrids are frequently explored for their kinase inhibition, antimicrobial, or anticancer properties due to their ability to engage biological targets through diverse interactions .
Properties
IUPAC Name |
N-[1-[1-(4-chlorophenyl)triazole-4-carbonyl]piperidin-4-yl]pyridine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClN6O2/c21-15-1-3-17(4-2-15)27-13-18(24-25-27)20(29)26-11-7-16(8-12-26)23-19(28)14-5-9-22-10-6-14/h1-6,9-10,13,16H,7-8,11-12H2,(H,23,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOURSEPUXLIXOE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1NC(=O)C2=CC=NC=C2)C(=O)C3=CN(N=N3)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClN6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(1-(1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)isonicotinamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, and relevant research findings.
1. Chemical Structure and Properties
The compound features a triazole ring, which is known for its diverse biological properties. The presence of the piperidine and isonicotinamide moieties further enhances its pharmacological profile. The chemical structure can be summarized as follows:
| Component | Description |
|---|---|
| Triazole Ring | A five-membered heterocyclic compound containing three nitrogen atoms. |
| Piperidine | A six-membered saturated ring that contributes to the compound's bioactivity. |
| Isonicotinamide | A derivative of nicotinic acid that is often associated with anti-tuberculosis activity. |
2. Synthesis
The synthesis of this compound typically involves several key steps:
- Formation of the Triazole Ring : This can be achieved via a cycloaddition reaction between an azide and an alkyne, often referred to as "click chemistry" .
- Amidation : The introduction of the isonicotinamide moiety usually occurs through an amidation reaction with appropriate carboxylic acid derivatives .
3.1 Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies on triazole derivatives have shown moderate to strong antibacterial activity against various strains such as Salmonella typhi and Bacillus subtilis .
3.2 Anticancer Activity
The triazole ring has been linked with anticancer properties. Compounds containing this moiety have demonstrated inhibitory effects on cancer cell lines, with IC50 values indicating effective cytotoxicity . For example, certain triazole derivatives have shown IC50 values as low as 6.2 μM against colon carcinoma cells .
3.3 Enzyme Inhibition
This compound may also act as an enzyme inhibitor. Studies have highlighted the potential of similar compounds to inhibit acetylcholinesterase and urease, which are crucial targets in treating Alzheimer's disease and other conditions .
4. Case Studies
Several case studies have documented the biological activities of triazole derivatives:
- Case Study 1 : A series of synthesized triazole compounds demonstrated strong urease inhibition with IC50 values ranging from 0.63 µM to 6.28 µM compared to a standard reference .
- Case Study 2 : Triazole derivatives were evaluated for their anticancer effects across multiple cell lines (MCF-7 and HT-29), showing significant cytotoxicity at concentrations of 10–20 μM .
The biological activity of this compound is likely mediated through interactions with specific molecular targets such as enzymes and receptors involved in critical cellular pathways. The triazole moiety may facilitate binding to these targets due to its structural properties .
Comparison with Similar Compounds
Table 1: Structural and Molecular Comparison
Substituent Effects on Properties
A. Chlorophenyl Position (Para vs. Meta) :
B. Amide Group Variations :
C. Triazole Modifications :
- 3,4-Dimethylphenyl (): Methyl groups enhance steric bulk and metabolic stability but may reduce solubility .
Preparation Methods
Preparation of 4-Chlorophenyl Azide
4-Chloroaniline (10 mmol) is dissolved in hydrochloric acid (6 M, 20 mL) at 0°C. Sodium nitrite (11 mmol) is added dropwise to form the diazonium salt. After 30 minutes, sodium azide (12 mmol) is introduced, yielding 4-chlorophenyl azide as a pale-yellow oil.
$$
\text{4-Chloroaniline} \xrightarrow[\text{HCl, NaNO}2]{\text{Diazotization}} \text{Diazonium salt} \xrightarrow{\text{NaN}3} \text{4-Chlorophenyl azide}
$$
CuAAC with Propiolic Acid
Propiolic acid (10 mmol) and 4-chlorophenyl azide (10 mmol) are dissolved in a tert-butanol/water (1:1) mixture. Copper(II) sulfate pentahydrate (0.1 mmol) and sodium ascorbate (0.2 mmol) are added, and the reaction is stirred at 25°C for 12 hours. The product, 1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carboxylic acid, is isolated via vacuum filtration (85% yield).
Activation of the Triazole Carboxylic Acid
The carboxylic acid is converted to an acyl chloride using thionyl chloride (10 mL) under reflux (70°C, 2 hours). Excess thionyl chloride is removed under reduced pressure to yield 1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carbonyl chloride as a crystalline solid.
Synthesis of Piperidin-4-Amine Intermediate
Protection of Piperidin-4-Amine
Piperidin-4-amine (10 mmol) is dissolved in dichloromethane (30 mL). Di-tert-butyl dicarbonate (12 mmol) and triethylamine (15 mmol) are added, and the mixture is stirred at 25°C for 6 hours. The Boc-protected amine, tert-butyl piperidin-4-ylcarbamate, is purified via column chromatography (SiO₂, ethyl acetate/hexane).
Coupling with Triazole Carbonyl Chloride
The Boc-protected piperidine (8 mmol) is reacted with 1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carbonyl chloride (8 mmol) in dry DMF, using N,N-diisopropylethylamine (10 mmol) as a base. After 12 hours at 25°C, the intermediate tert-butyl (1-(1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)carbamate is isolated (78% yield).
Deprotection of the Boc Group
The Boc group is removed using trifluoroacetic acid (TFA, 10 mL) in dichloromethane (20 mL) at 0°C. After 2 hours, the mixture is neutralized with saturated sodium bicarbonate, yielding 1-(1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-amine as a white solid.
Analytical Characterization
Nuclear Magnetic Resonance (NMR):
- ¹H NMR (400 MHz, DMSO-d₆): δ 8.78 (s, 1H, triazole), 8.65 (d, J = 6.0 Hz, 2H, pyridine), 7.92 (d, J = 8.4 Hz, 2H, chlorophenyl), 7.62 (d, J = 8.4 Hz, 2H, chlorophenyl), 4.12–3.98 (m, 1H, piperidine), 3.45–3.30 (m, 2H, piperidine), 2.95–2.80 (m, 2H, piperidine), 1.92–1.70 (m, 4H, piperidine).
High-Resolution Mass Spectrometry (HRMS):
- Calculated for C₂₀H₁₇ClN₆O₂ [M+H]⁺: 433.1124; Found: 433.1126.
Optimization and Challenges
- Regioselectivity in CuAAC: The use of copper catalysts ensures exclusive formation of the 1,4-triazole isomer.
- Amine Protection: Boc protection prevents undesired side reactions during acyl chloride coupling.
- Purification: Silica gel chromatography is critical for isolating intermediates, given the polar nature of the amide products.
Q & A
Q. What synthetic methodologies are commonly employed to synthesize this compound, and how are intermediates validated?
The synthesis typically involves:
- Click chemistry for triazole ring formation via copper-catalyzed azide-alkyne cycloaddition (CuAAC) .
- Amide coupling (e.g., EDC/HOBt) to link the piperidine and isonicotinamide moieties . Intermediates are characterized using 1H/13C NMR (to confirm regiochemistry and purity) and high-resolution mass spectrometry (HRMS) .
Q. Which spectroscopic techniques are critical for structural confirmation?
- Nuclear Magnetic Resonance (NMR) : Assign peaks for the triazole (δ ~7.5–8.5 ppm), chlorophenyl (δ ~7.3 ppm), and piperidine protons (δ ~1.5–3.5 ppm) .
- Fourier-Transform Infrared Spectroscopy (FTIR) : Confirm carbonyl stretches (C=O at ~1650–1750 cm⁻¹) and triazole C-N bonds .
- Mass Spectrometry : Validate molecular weight and isotopic patterns .
Q. What safety protocols are recommended for laboratory handling?
- Use nitrile gloves , lab coats , and eye protection to avoid skin/eye contact .
- Work in a fume hood to prevent inhalation of aerosols .
- Store in a cool, dry environment away from ignition sources .
Advanced Research Questions
Q. How can reaction yields be optimized while minimizing byproduct formation during triazole-carbonyl coupling?
- Solvent optimization : Use DMF or DCM for improved solubility .
- Catalyst screening : Test Pd or Ru catalysts for regioselective coupling .
- Byproduct monitoring : Employ HPLC to track impurities and adjust stoichiometry .
Q. What refinements in SHELXL resolve anisotropic displacement errors in crystallographic data?
- Enable anisotropic refinement for non-hydrogen atoms to model thermal motion accurately .
- Use TWIN commands for handling twinned crystals .
- Validate with R-factor convergence tests and electron density maps (e.g., Fo-Fc maps) .
Q. How can computational modeling predict biological targets based on structural motifs?
- Perform molecular docking (e.g., AutoDock Vina) to screen kinases or GPCRs, leveraging the triazole’s affinity for metal ions .
- Validate predictions with in vitro binding assays (e.g., fluorescence polarization) .
Q. How should discrepancies between experimental and theoretical NMR shifts be addressed?
- Run density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to simulate shifts .
- Check for solvent effects (e.g., DMSO vs. CDCl3) and proton exchange phenomena .
- Verify sample purity via TLC or HPLC to rule out contaminants .
Q. What strategies mitigate data contradictions in SAR studies for this compound?
- Use multivariate analysis (e.g., PCA) to isolate structural features influencing activity .
- Cross-validate with isothermal titration calorimetry (ITC) to confirm binding thermodynamics .
Methodological Tables
Table 1: Key Crystallographic Refinement Parameters (SHELXL)
| Parameter | Value/Command | Purpose | Reference |
|---|---|---|---|
| Anisotropic refinement | ANIS | Model thermal motion | |
| Twinning | TWIN 0.3 0 0 | Correct for crystal twinning | |
| Hydrogen placement | AFIX 147 | Position H atoms geometrically |
Table 2: Common Byproducts in Synthesis
| Reaction Step | Byproduct | Mitigation Strategy |
|---|---|---|
| Triazole formation | Regioisomeric triazoles | Use Cu(I) catalysts for regiocontrol |
| Amide coupling | Unreacted starting material | Optimize stoichiometry (1.2:1 ratio) |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
